molecular formula C12H13NO2S B1603754 1-Allyl-1-tosylmethyl isocyanide CAS No. 58379-85-4

1-Allyl-1-tosylmethyl isocyanide

Cat. No.: B1603754
CAS No.: 58379-85-4
M. Wt: 235.3 g/mol
InChI Key: OEZHRMOVCQGFOJ-UHFFFAOYSA-N
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Description

1-Allyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C12H13NO2S and a molecular weight of 235.30 g/mol . It is characterized by the presence of an allyl group, a tosylmethyl group, and an isocyanide functional group. This compound is primarily used in research settings and is known for its unique reactivity and versatility in organic synthesis.

Preparation Methods

1-Allyl-1-tosylmethyl isocyanide can be synthesized through various methods. One common synthetic route involves the reaction of tosylmethyl isocyanide with allyl bromide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as column chromatography.

Chemical Reactions Analysis

1-Allyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and various electron-deficient compounds. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Scientific Research Applications

1-Allyl-1-tosylmethyl isocyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-1-tosylmethyl isocyanide is primarily based on its ability to act as a nucleophile and participate in cycloaddition reactions. The isocyanide group, with its unique electronic structure, can interact with various electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of heterocycles and other complex organic molecules .

Comparison with Similar Compounds

1-Allyl-1-tosylmethyl isocyanide can be compared to other isocyanides such as tosylmethyl isocyanide (TosMIC) and phenyl isocyanide. While TosMIC is widely used in the Van Leusen reaction to synthesize nitriles and heterocycles , this compound offers additional reactivity due to the presence of the allyl group, which can participate in further chemical transformations.

Similar compounds include:

Properties

IUPAC Name

1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHRMOVCQGFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607612
Record name 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-85-4
Record name 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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